molecular formula C9H10O3 B150970 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol CAS No. 274910-19-9

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Cat. No. B150970
M. Wt: 166.17 g/mol
InChI Key: WATIARBIFSKYKC-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is a chemical compound with the molecular formula C9H10O3 . It’s primarily used for research and development purposes .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .


Physical And Chemical Properties Analysis

The molecular formula of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is C9H10O3 . The molecular weight is 166.17 .

Scientific Research Applications

Antibacterial and Anti-Inflammatory Properties

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol derivatives have shown significant potential in antibacterial applications. Studies demonstrate that certain synthesized sulfonamides containing the 1,4-benzodioxin ring exhibit good inhibitory activity against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed inhibition against lipoxygenase enzyme, suggesting potential use in treating inflammatory diseases (Abbasi et al., 2017). Similar findings were reported in another study, where synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine demonstrated potent antibacterial properties and moderate enzyme inhibition capabilities (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

Research has also been conducted on the biofilm inhibitory action of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules showed suitable inhibitory action against biofilms formed by bacterial strains such as Escherichia coli and Bacillus subtilis, with docile cytotoxicity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).

Potential in Antipsychotic Medications

Some derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential as atypical antipsychotic agents. They exhibited D(2) antagonist/5-HT(1A) partial agonist activity, suggesting their use in treating psychosis with a low propensity for causing extrapyramidal side effects (Birch et al., 1999).

Synthesis and Chemical Properties

Studies on the synthesis of 2,3-dihydro-1,4-benzodioxins have revealed methods to prepare these compounds through novel reactions and processes. For example, a tandem ring-opening/coupling cyclization process catalyzed by Cu2O has been utilized for their synthesis (Bao et al., 2008). Additionally, research on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides has provided insights into producing potential therapeutic compounds (Bozzo et al., 2003).

Pharmaceutical Synthesis

The compound has been studied for its role in the synthesis of pharmaceuticals. It's been used in creating chiral building blocks for enantiospecific synthesis of therapeutic agents, highlighting its value in pharmaceutical applications (Mishra et al., 2016).

Safety And Hazards

The safety data sheet for “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

As “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is primarily used for research and development , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIARBIFSKYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379872
Record name 2,3-dihydro-1,4-benzodioxin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

CAS RN

274910-19-9
Record name 2,3-dihydro-1,4-benzodioxin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 2,3-dihydroxybenzaldehyde (25 g, 181 mmol) and 1,2-dibromoethane (34 g, 181 mmol) in N,N-dimethylformamide (500 mL). Add cesium carbonate (118 g, 362 mmol), stir and reflux under nitrogen for 2 hours. Cool the reaction to 20° C., dilute with absolute ethanol (250 mL) and add sodium borohydride (6.8 g, 181 mmol). Stir at 20° C. for 1 hour and concentrate under high vacuum to remove the ethanol and dimethylformamide. Dilute the residue with diethyl ether and wash with distilled water, 0.25 molar aqueous sodium hydroxide, and aqueous saturated sodium chloride. Dry the organic phase over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Chromatograph on flash silica using a gradient from 75% hexane, 25% ethyl acetate to 25% hexane, 75% ethyl acetate to obtain 8.1 g (27%) of the desired compound as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
27%

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (7.0 g, 0.18 mmol) in dry diethyl ether (100 mL) was added a solution of ethyl 1,4-benzodioxan-5-carboxylate (35 g, 0.17 mmol) in diethyl ether (100 mL). After boiling under reflux for 2 h, the reaction mixture was cooled to 0° C. and carefully treated with water (35 mL) and 4N aqueous sodium hydroxide (35 mL). The resulting mixture was filtered and dried (Na2SO4). Evaporation of the solvents afforded 25 g (88%) crystalline title compound: mp 51-53° C.; 1H NMR (CDCl3) δ 2.50 (s, 1H), 4.20-4.3 (m, 4H), 4.60 (s, 2H), 6.75-6.90 (m, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Reactant of Route 4
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Citations

For This Compound
1
Citations
D Sample, SL Huth, MB Hursthouse - 2007 - ecrystals.chem.soton.ac.uk
data_2007may0017 _audit_creation_method SHELXL-97 _chemical_name_systematic ; ? ; _chemical_name_common ? _chemical_melting_point ? _chemical_formula_moiety ? _chemical_formula_sum 'C9 H10 O3' _chemical_formula_weight 166.17 loop_ _atom_type_symbol _atom_type_description _atom_type_scat_dispersion_real _atom_type_scat_dispersion_imag _atom_type_scat_source 'C' 'C' 0.0033 0.0000 'International Tables Vol C Tables 4.2.6.8 and 6.1.1.4' 'H' 'H' 0.0000 0.0000 'International Tables Vol C Tables 4.2.6.8 and 6.1.1.4' 'O' 'O' 0.0106 …
Number of citations: 2 ecrystals.chem.soton.ac.uk

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